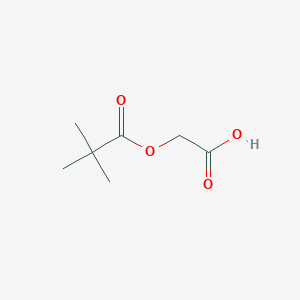
2-(Pivaloyloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pivaloyloxy)acetic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a pivaloyloxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
2-(Pivaloyloxy)acetic acid can be synthesized through several methods. One common synthetic route involves the esterification of acetic acid with pivalic acid in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating and can be carried out under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Pivaloyloxy)acetic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and pivalic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pivaloyloxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Pivaloyloxy)acetic acid involves its hydrolysis to release acetic acid and pivalic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Pivaloyloxy)acetic acid can be compared with other similar compounds such as:
Acetic acid: A simple carboxylic acid with a wide range of applications.
Pivalic acid: A carboxylic acid with a bulky tert-butyl group, used in organic synthesis.
Phenylacetic acid: An aromatic carboxylic acid with applications in the pharmaceutical industry
The uniqueness of this compound lies in its combination of the pivaloyloxy group with the acetic acid backbone, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyloxy)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3,(H,8,9) |
InChI Key |
HDYMMPOYSWJSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



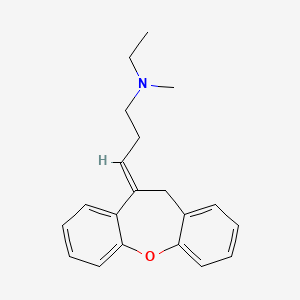
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
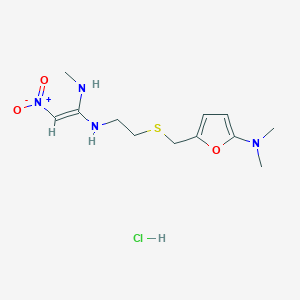

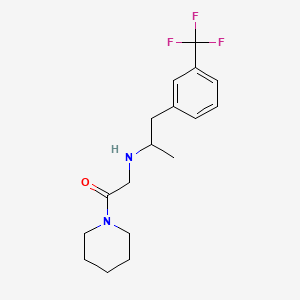
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
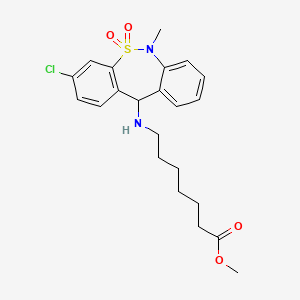
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

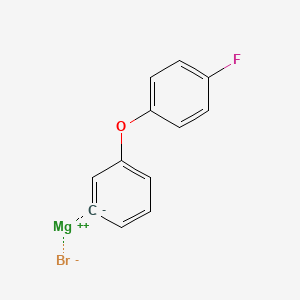
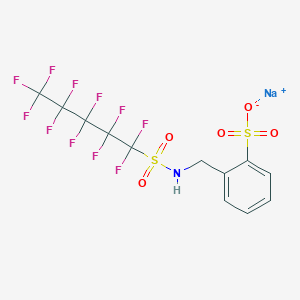

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)
